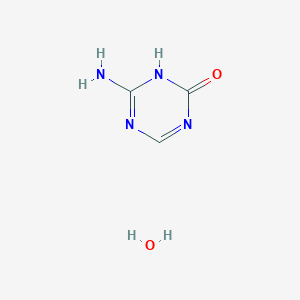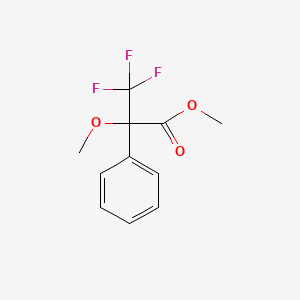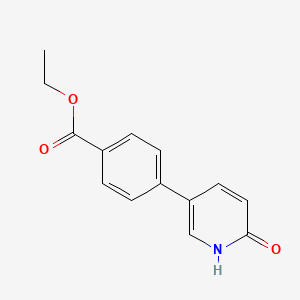
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene
描述
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is an organic compound that features both cyclopentadienyl and fluorenyl groups attached to a hexene backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene typically involves the following steps:
Formation of Cyclopentadienyl and Fluorenyl Precursors: These can be synthesized through standard organic reactions such as Friedel-Crafts alkylation or Grignard reactions.
Coupling Reaction: The cyclopentadienyl and fluorenyl groups are then coupled to a hexene backbone using a suitable coupling reagent under controlled conditions, such as palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like distillation or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming ketones or alcohols depending on the oxidizing agent used.
Reduction: Reduction reactions might convert double bonds to single bonds or reduce other functional groups present in the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Halogenation reagents such as bromine (Br2) or chlorine (Cl2) under UV light.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield fluorenone derivatives, while reduction could produce cyclopentyl-hexane derivatives.
科学研究应用
Chemistry: As a ligand in organometallic chemistry, facilitating the formation of metal complexes.
Biology: Potential use in studying biological interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.
Industry: Used in the development of advanced materials, including polymers and electronic devices.
作用机制
The mechanism of action for 5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene would depend on its specific application. In organometallic chemistry, it might act as a ligand, coordinating to metal centers and influencing their reactivity. In biological systems, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
相似化合物的比较
Similar Compounds
Cyclopentadienyl derivatives: Compounds like ferrocene, which contain cyclopentadienyl groups coordinated to metal centers.
Fluorenyl derivatives: Compounds such as fluorenone, which feature the fluorenyl group.
Uniqueness
5-(Cyclopentadienyl)-5-(fluoren-9-yl)-hex-1-ene is unique due to the combination of cyclopentadienyl and fluorenyl groups within a single molecule, offering distinct structural and electronic properties that can be leveraged in various applications.
属性
IUPAC Name |
9-(2-cyclopenta-1,3-dien-1-ylhex-5-en-2-yl)-9H-fluorene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24/c1-3-4-17-24(2,18-11-5-6-12-18)23-21-15-9-7-13-19(21)20-14-8-10-16-22(20)23/h3,5-11,13-16,23H,1,4,12,17H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXAYODCZJJJEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C)(C1C2=CC=CC=C2C3=CC=CC=C13)C4=CC=CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-n-Butyl-4'-[4-(trifluoromethoxy)phenyl]bicyclohexyl](/img/structure/B6320627.png)




![1-[2-(Benzyloxy)phenyl]propan-2-one](/img/structure/B6320660.png)
